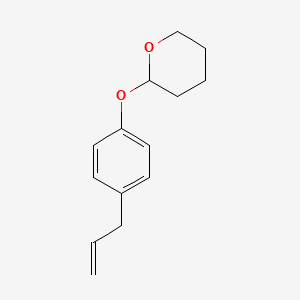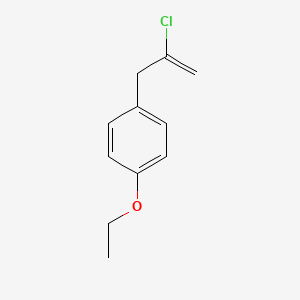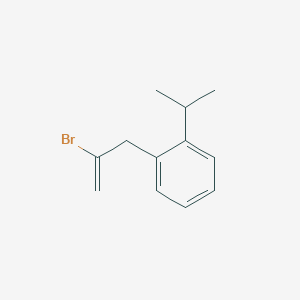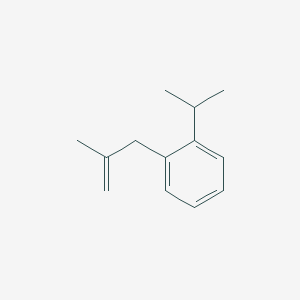
2-Bromo-3-(4-isopropylphenyl)-1-propene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable precursor with a brominating agent. For example, an alkene could be brominated using a bromine source like N-bromosuccinimide (NBS) or bromine (Br2) itself .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a double bond in the propene backbone suggests that this compound could exist in cis and trans isomers .Chemical Reactions Analysis
This compound could participate in a variety of chemical reactions due to the presence of the bromine atom and the double bond. For example, it could undergo elimination reactions to form alkenes, or addition reactions with nucleophiles due to the presence of the bromine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a bromine atom would likely make this compound relatively heavy and polar, which could affect its boiling point, melting point, and solubility .Wissenschaftliche Forschungsanwendungen
Bromopropene has a variety of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst, and as a solvent. It is also used in the production of pharmaceuticals, dyes, and perfumes. Bromopropene is also used in the synthesis of other organic compounds, such as polymers.
Wirkmechanismus
Bromopropene is a halogenated organic compound, meaning that it contains a halogen atom (in this case, bromine). Halogenated compounds can react with other organic compounds, forming new bonds and producing new molecules. Bromopropene can react with other organic compounds in a variety of ways, depending on the reaction conditions and the other reactants.
Biochemical and Physiological Effects
Bromopropene is known to be toxic when inhaled or ingested. It can cause irritation to the eyes, skin, and respiratory system. In laboratory studies, 2-Bromo-3-(4-isopropylphenyl)-1-propene has been shown to be a mutagenic and carcinogenic compound. It is also known to be an endocrine disruptor, meaning that it can interfere with the normal functioning of hormones in the body.
Vorteile Und Einschränkungen Für Laborexperimente
Bromopropene is a useful reagent in organic synthesis due to its low cost and ease of use. It is also a relatively safe compound, with low toxicity and low environmental impact. However, 2-Bromo-3-(4-isopropylphenyl)-1-propene can be highly reactive, and care must be taken to ensure that the reaction conditions are carefully controlled.
Zukünftige Richtungen
The use of 2-Bromo-3-(4-isopropylphenyl)-1-propene in scientific research is expected to continue to grow in the future. It has potential applications in drug synthesis, polymer synthesis, and the production of other organic compounds. Bromopropene could also be used in the development of new catalysts and solvents. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(2-bromoprop-2-enyl)-4-propan-2-ylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Br/c1-9(2)12-6-4-11(5-7-12)8-10(3)13/h4-7,9H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNDMRNPWPLZPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(=C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001226750 | |
| Record name | 1-(2-Bromo-2-propen-1-yl)-4-(1-methylethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001226750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
951890-61-2 | |
| Record name | 1-(2-Bromo-2-propen-1-yl)-4-(1-methylethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951890-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Bromo-2-propen-1-yl)-4-(1-methylethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001226750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2-Chloro-3-[(4-Ethylthio)phenyl]-1-propene](/img/structure/B3314975.png)
![3-[(4-Ethylthio)phenyl]-2-methyl-1-propene](/img/structure/B3314986.png)